(5R)-1-(chloromethyl)-5-methylpyrrolidin-2-one
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Overview
Description
(5R)-1-(chloromethyl)-5-methylpyrrolidin-2-one is a chemical compound with a unique structure that includes a pyrrolidinone ring substituted with a chloromethyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-1-(chloromethyl)-5-methylpyrrolidin-2-one typically involves the reaction of a suitable pyrrolidinone precursor with chloromethylating agents under controlled conditions. One common method involves the use of chloromethyl methyl ether in the presence of a Lewis acid catalyst, such as aluminum chloride, to introduce the chloromethyl group onto the pyrrolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processing techniques to ensure high yield and purity. This method allows for precise control over reaction parameters, such as temperature and pressure, which are crucial for the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
(5R)-1-(chloromethyl)-5-methylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the chloromethyl group or to convert it into other functional groups.
Substitution: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium thiocyanate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted pyrrolidinones.
Scientific Research Applications
(5R)-1-(chloromethyl)-5-methylpyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (5R)-1-(chloromethyl)-5-methylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(chloromethyl)pyridine: This compound also contains a chloromethyl group and is used in the synthesis of pharmaceuticals and agrochemicals.
5-(Chloromethyl)furfural: Another compound with a chloromethyl group, used in the production of bio-based chemicals and materials.
Uniqueness
(5R)-1-(chloromethyl)-5-methylpyrrolidin-2-one is unique due to its specific substitution pattern on the pyrrolidinone ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(5R)-1-(chloromethyl)-5-methylpyrrolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO/c1-5-2-3-6(9)8(5)4-7/h5H,2-4H2,1H3/t5-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXSPRXDRLVSOEZ-RXMQYKEDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)N1CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC(=O)N1CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369762 |
Source
|
Record name | 2-Pyrrolidinone, 1-(chloromethyl)-5-methyl-, (5R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20369762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154747-82-7 |
Source
|
Record name | 2-Pyrrolidinone, 1-(chloromethyl)-5-methyl-, (5R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20369762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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